molecular formula C27H24FN3O5 B4233935 ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

Cat. No.: B4233935
M. Wt: 489.5 g/mol
InChI Key: KEQOFIIGSUQYIE-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C27H24FN3O5 This compound is characterized by the presence of an imidazolidinyl ring, a fluorobenzyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with ethyl 3-amino-4-benzoate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidinyl ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and the presence of the imidazolidinyl ring

Properties

IUPAC Name

ethyl 3-[[2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O5/c1-2-36-26(34)19-7-6-8-21(15-19)29-24(32)16-23-25(33)31(22-9-4-3-5-10-22)27(35)30(23)17-18-11-13-20(28)14-12-18/h3-15,23H,2,16-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOFIIGSUQYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Reactant of Route 6
ETHYL 3-(2-{3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE

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